Difference between 4-amino-1,2,4-triazole-3,5-dithiol and Purpald reagent
Difference between 4-amino-1,2,4-triazole-3,5-dithiol and Purpald reagent
An In-depth Technical Guide to 4-amino-1,2,4-triazole-3,5-dithiol and Purpald® Reagent: A Comparative Analysis for the Research Professional
Abstract
In the landscape of chemical reagents, structural similarity can often belie vast functional differences. This guide provides a detailed technical exploration of two such compounds: 4-amino-1,2,4-triazole-3,5-dithiol and 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, the latter widely known as the Purpald® reagent. While both are built upon a 1,2,4-triazole framework, their distinct functional groups dictate entirely different realms of application. This document will dissect their chemical identities, elucidate their core reaction mechanisms, present a head-to-head comparison, and provide validated experimental protocols. The objective is to furnish researchers, scientists, and drug development professionals with the expert knowledge required to discern and effectively deploy these reagents in their respective fields.
4-amino-1,2,4-triazole-3,5-dithiol: The Metal Chelator and Corrosion Inhibitor
Core Identity and Physicochemical Properties
4-amino-4H-1,2,4-triazole-3,5-dithiol is a heterocyclic compound distinguished by a central 1,2,4-triazole ring, an amino group at the 4-position, and two thiol (mercapto) groups.[1][2] These thiol groups are the primary drivers of its chemical reactivity, particularly its affinity for metal ions.
Table 1: Physicochemical Properties of 4-amino-1,2,4-triazole-3,5-dithiol
| Property | Value | Source |
| IUPAC Name | 4-amino-1,2,4-triazolidine-3,5-dithione | [2] |
| CAS Number | 3652-33-3 | [2] |
| Molecular Formula | C₂H₄N₄S₂ | [2] |
| Molecular Weight | 148.22 g/mol | [2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in alkaline solutions (e.g., NaOH) | [1] |
Primary Applications and Mechanism of Action
The utility of this dithiol compound is rooted in the nucleophilic nature of its two thiol groups. These groups can readily coordinate with various metal ions, making it a powerful chelating agent and, consequently, an effective corrosion inhibitor.
-
Corrosion Inhibition : The compound is an effective corrosion inhibitor for metals like low-carbon steel in acidic media.[1] It forms a protective layer on the metal surface by coordinating with surface metal ions, thereby preventing oxidative degradation.[1]
-
Analytical Chemistry : As a chelating agent, it can be used for the detection and quantification of heavy metal ions. The formation of metal-dithiol complexes often results in a color change or precipitation, which can be measured spectrophotometrically or gravimetrically.
-
Synthetic Chemistry : The triazole ring and its functional groups serve as a versatile scaffold for synthesizing more complex heterocyclic systems for potential pharmaceutical or material science applications.[3][4][5][6][7][8]
Mechanism: Metal Chelation
The mechanism involves the deprotonation of the thiol groups in an appropriate pH environment to form thiolate anions. These anions then act as bidentate ligands, coordinating with a metal ion to form a stable chelate ring structure.
Caption: Generalized mechanism of metal chelation by 4-amino-1,2,4-triazole-3,5-dithiol.
Purpald® Reagent: The Aldehyde Specialist
Core Identity and Physicochemical Properties
Purpald® is the trade name for 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole.[9][10] Its structure is notable for the presence of a hydrazino (-NHNH₂) group, which is the cornerstone of its high specificity for aldehydes.[11][12]
Table 2: Physicochemical Properties of Purpald® Reagent
| Property | Value | Source |
| IUPAC Name | 4-amino-3-hydrazinyl-4,5-dihydro-1H-1,2,4-triazole-5-thione | [13] |
| CAS Number | 1750-12-5 | [13][14] |
| Molecular Formula | C₂H₆N₆S | [13][14] |
| Molecular Weight | 146.17 g/mol | [9][14] |
| Appearance | White to pale cream or gray powder/crystals | [13] |
| Solubility | Soluble in strongly alkaline solutions (e.g., NaOH, KOH) | [9] |
Primary Application and Mechanism of Action
Purpald is a highly sensitive and specific reagent for the colorimetric detection of aldehydes.[9][10][15][16] It is widely used in environmental monitoring for formaldehyde, quality control in industries, and in biochemical assays.[9][17] A key advantage is its ability to function at room temperature under alkaline conditions.[10][17] The reagent is remarkably specific, as it does not react with ketones, esters, amides, or other common organic functional groups to produce the characteristic purple color.[9][18]
Mechanism: Aldehyde Detection
The detection process is a classic two-step chemical reaction:
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Condensation : In a strongly alkaline solution, the aldehyde undergoes a condensation reaction with the Purpald reagent. This forms a bicyclic aminal intermediate.[18]
-
Oxidation : This colorless intermediate is then oxidized by an oxidizing agent, typically atmospheric oxygen, to yield a stable, intensely purple-colored 6-mercapto-s-triazolo[4,3-b]-s-tetrazine.[9][10][18] The intensity of this color is directly proportional to the initial aldehyde concentration and can be quantified spectrophotometrically around 550 nm.[10][19]
Caption: Reaction mechanism for the colorimetric detection of aldehydes using Purpald® reagent.
Comparative Analysis: Choosing the Right Tool
The choice between these two triazole derivatives is dictated entirely by the analytical or synthetic objective. Their structural nuances lead to fundamentally different chemical behaviors.
Causality Behind Experimental Choices
An analyst chooses 4-amino-1,2,4-triazole-3,5-dithiol when the target analyte is a metal ion or the goal is to protect a metal surface. The experimental design will focus on optimizing pH to facilitate thiol deprotonation and ensuring conditions that favor stable complex formation.
Conversely, a researcher selects the Purpald® reagent exclusively for the detection and quantification of aldehydes. The protocol must ensure a strongly alkaline environment to drive the initial condensation and sufficient oxidant (often just air) to complete the color-forming oxidation step.[9] Its high specificity is its greatest asset, eliminating interference from other carbonyl compounds like ketones.[9]
Table 3: Head-to-Head Comparison
| Feature | 4-amino-1,2,4-triazole-3,5-dithiol | Purpald® Reagent |
| Primary Reactive Group | Two Thiol (-SH) groups | Hydrazino (-NHNH₂) group |
| Core Functionality | Metal Chelation | Aldehyde Condensation |
| Main Application | Corrosion inhibition, heavy metal detection | Sensitive & specific detection of aldehydes |
| Target Analytes | Divalent and other metal ions (e.g., Fe²⁺, Cu²⁺) | Aldehydes (e.g., Formaldehyde, Acetaldehyde) |
| Reaction Conditions | pH-dependent (often near-neutral to alkaline) | Strongly alkaline (e.g., 1N NaOH) |
| End Product | Metal-ligand complex | Intensely colored tetrazine derivative |
| Detection Method | Spectrophotometry, Gravimetry, Electrochemistry | Colorimetry / Spectrophotometry (~550 nm) |
Field-Proven Experimental Protocols
Protocol: Inhibition of Steel Corrosion in Acidic Media using Dithiol
This protocol provides a framework for evaluating the efficacy of 4-amino-1,2,4-triazole-3,5-dithiol as a corrosion inhibitor using the weight loss method.
-
Materials : Low-carbon steel coupons of known surface area, 1M HCl solution, 4-amino-1,2,4-triazole-3,5-dithiol, analytical balance, desiccator.
-
Methodology :
-
Preparation : Mechanically polish steel coupons, degrease with acetone, wash with deionized water, dry, and record their initial weight (W₁).
-
Inhibitor Solutions : Prepare a series of 1M HCl solutions containing various concentrations of the dithiol inhibitor (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM).
-
Immersion : Fully immerse one prepared coupon into each test solution. Maintain at a constant temperature (e.g., 25 °C) for a defined period (e.g., 6 hours).
-
Cleaning : After immersion, remove the coupons, wash with water and a soft brush to remove corrosion products, rinse with acetone, dry, and re-weigh (W₂).
-
Calculation : Calculate the corrosion rate (CR) and inhibitor efficiency (%IE) using the weight loss (W₁ - W₂).
-
-
Trustworthiness (Self-Validation) : The experiment must include a "blank" run (0 mM inhibitor) to establish the baseline corrosion rate. Reproducibility is confirmed by running duplicates or triplicates for each concentration. The linear trend of increasing efficiency with increasing inhibitor concentration (up to a plateau) validates the mechanism.
Protocol: Quantification of Aqueous Formaldehyde using Purpald®
This protocol details a microplate-based colorimetric assay for formaldehyde.
-
Materials : Purpald® reagent, 1N NaOH, formaldehyde standard solution, 96-well microplate, microplate reader.
-
Methodology :
-
Reagent Preparation : Prepare the Purpald® working solution by dissolving it in 1N NaOH as per the manufacturer's recommendation (e.g., 10-20 mg in 2 mL).[9] This solution should be freshly prepared.
-
Standard Curve : Prepare a dilution series of formaldehyde standards (e.g., 0, 2, 5, 10, 20 µM) in deionized water.
-
Assay Setup : Pipette 100 µL of each standard and unknown sample into separate wells of the 96-well plate.
-
Reaction : Add 100 µL of the Purpald® working solution to each well. Mix thoroughly by gentle agitation.
-
Incubation : Incubate the plate at room temperature for 20-30 minutes. This allows for both the condensation and the subsequent air oxidation to develop the color.[19]
-
Measurement : Measure the absorbance of each well at 550 nm using a microplate reader.
-
-
Trustworthiness (Self-Validation) : A calibration curve is generated from the standards; the assay is considered valid if the R² value is ≥ 0.99. The "0" standard serves as the blank to correct for any background color of the reagent. The stability of the purple color can be checked by reading the plate at several time points after the initial incubation.
References
- Zomer, G., & Zuman, P. (1993). A rapid formaldehyde assay using purpald reagent: application under periodation conditions. Analytical Biochemistry, 214(1), 289-292.
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Forest Products Laboratory. (n.d.). Visual Method for Measuring Formaldehyde Release From Resin-Bonded Boards. Retrieved from [Link]
- Lachenmeier, D. W., & Frank, W. (2011). Formaldehyde in Alcoholic Beverages: Large Chemical Survey Using Purpald Screening Followed by Chromotropic Acid Spectrophotometry with Multivariate Curve Resolution. Food Additives & Contaminants: Part A, 28(1), 1-10.
- Dickinson, R. G., & Jacobsen, N. W. (1970). 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole.
- Kuznetsov, Y. I., et al. (2020). 4-AMINO-4H-1,2,4-TRIAZOLE-3,5-DITHIOL INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA.
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Aryl. (2025). Making Purpald and turning aldehydes purple. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4354136, 4-amino-4H-1,2,4-triazole-3,5-dithiol. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction mechanism for the determination of aldehydes using purpald. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Retrieved from [Link]
- Gotsulya, A., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Journal of Pharmacy and Pharmacology, 74(1), 1-12.
- Bachay, I. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Ginekologia i Poloznictwo.
- Hotsulia, A. S. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Zaporozhye Medical Journal, 23(5), 711-716.
- Al-Soud, Y. A., et al. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 24(12), 2296.
- Nazarov, A. A., et al. (2021). State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. Mini-Reviews in Organic Chemistry, 18(4), 397-414.
- Samelyuk, Y. G., & Kaplaushenko, A. G. (2016). Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives. Current issues in pharmacy and medicine: science and practice, (3), 4-8.
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Patel, P., et al. (2014). Synthesis and evaluation of 4-amino-5-phenyl-4H-[9][17]-triazole-3-thiol derivatives as antimicrobial agents. Journal of Young Pharmacists, 6(2), 29-35.
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